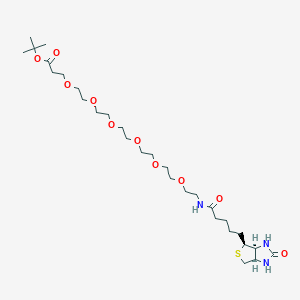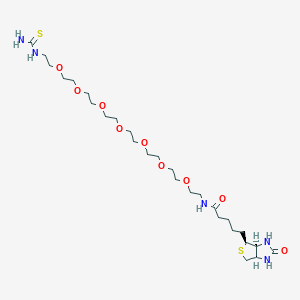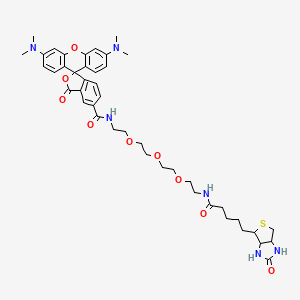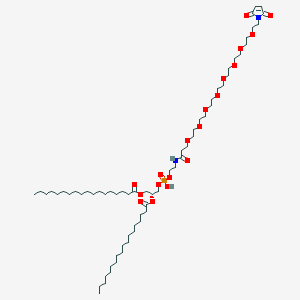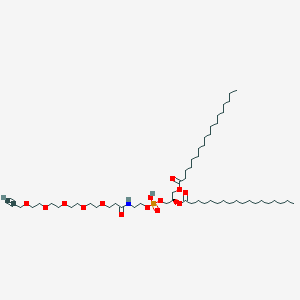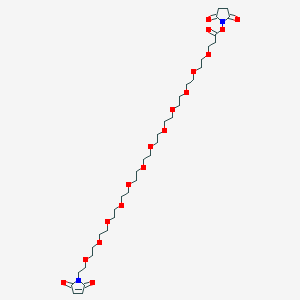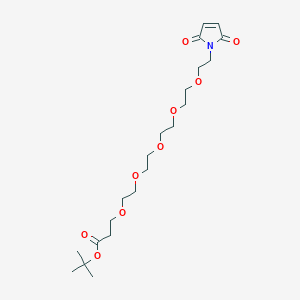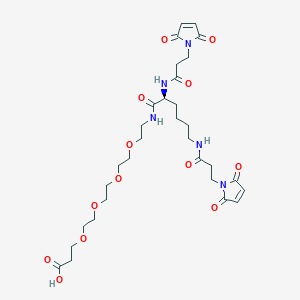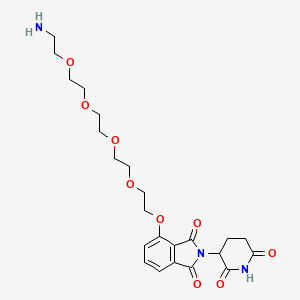
Mal-PEG12-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG12-alcohol is a polyethylene glycol (PEG)-based linker that contains a maleimide group and a hydroxyl group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a versatile tool in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG12-alcohol is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol with maleimide and hydroxyl groups. The general synthetic route includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as tosyl chloride, to introduce a leaving group.
Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk Activation: Large quantities of polyethylene glycol are activated in bulk reactors.
Continuous Flow Synthesis: The activated PEG is continuously fed into reactors where it reacts with maleimide and hydroxylating agents.
Purification: The product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
Mal-PEG12-alcohol undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Esterification: The hydroxyl group can react with carboxylic acids to form esters
Common Reagents and Conditions
Substitution: Thiol-containing compounds under mild conditions (pH 7-8).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Esterification: Carboxylic acids in the presence of acid catalysts
Major Products
Thioether Bonds: Formed from substitution reactions with thiols.
Aldehydes and Carboxylic Acids: Products of oxidation reactions.
Scientific Research Applications
Mal-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and functions.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating diseases such as cancer.
Industry: Employed in the formulation of drug delivery systems and bioconjugation techniques
Mechanism of Action
Mal-PEG12-alcohol exerts its effects through the formation of stable covalent bonds between its maleimide group and thiol groups on target proteins. This covalent bonding facilitates the conjugation of biomolecules, enabling the selective degradation of target proteins via the ubiquitin-proteasome system. The PEG spacer enhances solubility and biocompatibility, making it an effective linker in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-alcohol: A shorter PEG linker with similar functional groups.
Mal-PEG8-alcohol: An intermediate-length PEG linker.
Mal-PEG24-alcohol: A longer PEG linker with increased solubility .
Uniqueness
Mal-PEG12-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly effective in applications requiring both high solubility and efficient conjugation .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO14/c30-4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29-27(31)1-2-28(29)32/h1-2,30H,3-26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALOLFSTKRCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)
